molecular formula C21H24N6O3 B2875308 2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine CAS No. 836641-35-1

2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2875308
CAS No.: 836641-35-1
M. Wt: 408.462
InChI Key: VKAIUNPRNDLQAE-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine (CAS 836641-35-1) is a chemical compound with the molecular formula C21H24N6O3 and a molecular weight of 408.45 g/mol . This nitropyrimidine-diamine derivative is offered with a purity of 90% or higher and is available for research applications . Compounds featuring the 1-benzylpiperidine scaffold, as present in this molecule, are of significant interest in medicinal chemistry and neuroscience research. Specifically, such structural motifs are frequently investigated for their affinity towards neurological targets, including sigma receptors (σ1R) and cholinesterases (AChE and BuChE) . Research into these targets is relevant for the development of potential therapeutic agents for conditions such as neuropathic pain and Alzheimer's disease . The structure-activity relationship (SAR) of similar compounds indicates that the nature of the linker connecting the piperidine moiety to the core heterocycle, as well as the substituents on that core, can critically influence both target affinity and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c22-19-18(27(28)29)20(23-14-17-7-4-12-30-17)25-21(24-19)26-10-8-16(9-11-26)13-15-5-2-1-3-6-15/h1-7,12,16H,8-11,13-14H2,(H3,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAIUNPRNDLQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NCC4=CC=CO4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes include:

Chemical Reactions Analysis

2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine undergoes several types of chemical reactions:

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the N4 Position

The N4 position of 5-nitropyrimidine-4,6-diamine derivatives is critical for modulating physicochemical and biological properties. The target compound’s N4-(furan-2-ylmethyl) group contrasts with other reported substituents:

Compound N4 Substituent Position 2 Substituent Melting Point (°C) Yield (%) Molecular Weight Reference
Target Compound Furan-2-ylmethyl 4-Benzylpiperidin-1-yl Not reported Not reported ~443.47* -
5f (N4,N6-Bis(4-Cl-benzyl)) 4-Chlorobenzyl 4-Chlorobenzyl 159–161 95 462.33
19j () 4-Chlorobenzyl Benzyl/butyl groups Not reported Not reported ~468.90
R742643 () 2,5-Dimethoxyphenyl 3-Methylpiperidin-1-yl Not reported - 388.40

*Calculated molecular weight based on formula C22H25N7O3.

Key Observations:

  • Furan vs.
  • Solubility and Reactivity: Chlorobenzyl (e.g., 5f) and methoxyphenyl (e.g., R742643) substituents increase hydrophobicity, whereas the furan group may improve aqueous solubility due to its oxygen atom .

Substituent Variations at Position 2

The 4-benzylpiperidin-1-yl group at position 2 differentiates the target compound from analogs with piperazine, alkyl, or alternative piperidine substituents:

Compound Position 2 Substituent N4 Substituent Molecular Weight Reference
Target Compound 4-Benzylpiperidin-1-yl Furan-2-ylmethyl ~443.47 -
6 () 4-Ethylpiperazin-1-yl 3,4-Dimethylphenyl 371.45
G786-0063 () 4-Benzylpiperazin-1-yl 3-Methylphenyl 419.49
5k () Diethyl Diethyl 211.22

Key Observations:

  • Piperidine vs. Piperazine: The 4-benzylpiperidin-1-yl group (target) introduces a rigid, lipophilic structure compared to the more flexible 4-ethylpiperazin-1-yl (). This rigidity may enhance binding specificity in hydrophobic pockets .
  • Benzyl vs. Alkyl Groups: Benzyl substituents (e.g., target and G786-0063) increase steric bulk and aromatic interactions compared to smaller alkyl groups (e.g., 5k) .

Core Structure Modifications

The parent compound, 5-nitropyrimidine-4,6-diamine (), has a molecular weight of 155.11 and a melting point >150°C. Substituents significantly alter properties:

Property Parent Compound () Target Compound 5f ()
Molecular Weight 155.11 ~443.47 462.33
Melting Point >150°C Not reported 159–161°C
Key Substituents None Benzylpiperidine, furan Bis(4-Cl-benzyl)

Key Observations:

  • Lipophilicity: The target’s benzylpiperidine and furan groups increase logP compared to the parent compound, likely improving membrane permeability .
  • Synthetic Complexity: Bis-aryl/alkyl derivatives (e.g., 5f) are synthesized in high yields (>90%), while asymmetric substitutions (e.g., target) may require stepwise reactions .

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